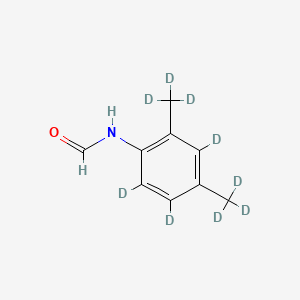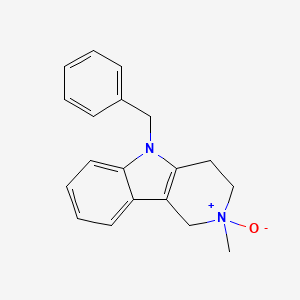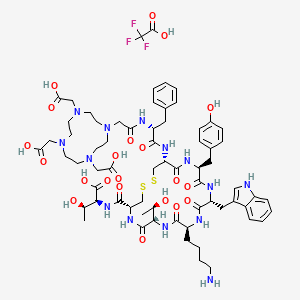
Dotatate tfa
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dotatate tfa involves the sequential coupling of amino acids with protective groups at the N-terminal and the side chain according to the amino acid sequence of this compound. This is followed by coupling with DOTA (tBu)3 to obtain the linear peptide resin of this compound . The process typically involves solid-phase peptide synthesis (SPPS) techniques.
Industrial Production Methods
Industrial production of this compound often utilizes automated synthesis systems. These systems are divided into three parts: servomotor modules, single-use sterile synthesis cassettes, and a computerized system that runs the modules . This method ensures high reliability, reproducibility, and safety in the production of radiopharmaceuticals.
Análisis De Reacciones Químicas
Types of Reactions
Dotatate tfa can undergo various chemical reactions, including:
Radiolabeling: This compound can be reacted with radionuclides such as gallium-68, lutetium-177, and copper-64 to form radiopharmaceuticals.
Complexation: The compound forms stable complexes with metal ions due to the presence of the DOTA chelator.
Common Reagents and Conditions
Common reagents used in the radiolabeling of this compound include:
Gallium-68: Typically obtained from a germanium-68/gallium-68 generator.
Lutetium-177: Available as lutetium chloride.
Copper-64: Provided as copper chloride.
The radiolabeling reactions are usually carried out under mild conditions to preserve the integrity of the peptide .
Major Products Formed
The major products formed from these reactions are radiolabeled this compound complexes, such as gallium-68 this compound, lutetium-177 this compound, and copper-64 this compound .
Aplicaciones Científicas De Investigación
Dotatate tfa has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent in the synthesis of radiopharmaceuticals.
Biology: Employed in the study of somatostatin receptor expression in various tissues.
Medicine: Utilized in the diagnosis and treatment of neuroendocrine tumors through PRRT.
Industry: Applied in the production of radiopharmaceuticals for clinical use.
Mecanismo De Acción
Dotatate tfa exerts its effects by binding to somatostatin receptors, particularly subtype 2 (SSR2), which are overexpressed in neuroendocrine tumors . Upon binding, the receptor-ligand complex is internalized via endocytosis, allowing the radionuclide to deliver targeted radiation to the tumor cells. This targeted delivery increases the probability of double-strand DNA breakage, leading to tumor cell death .
Comparación Con Compuestos Similares
Similar Compounds
DOTANOC: Similar to Dotatate tfa, but with a different amino acid sequence, used for imaging and therapy of neuroendocrine tumors.
Uniqueness
This compound is unique due to its high affinity for somatostatin receptors and its ability to form stable complexes with various radionuclides. This makes it highly effective for both diagnostic imaging and therapeutic applications in neuroendocrine tumors .
Propiedades
Fórmula molecular |
C67H91F3N14O21S2 |
|---|---|
Peso molecular |
1549.6 g/mol |
Nombre IUPAC |
(2S,3R)-2-[[(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2R)-3-phenyl-2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]propanoyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-hydroxybutanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C65H90N14O19S2.C2HF3O2/c1-38(80)56-64(96)73-51(63(95)75-57(39(2)81)65(97)98)37-100-99-36-50(72-59(91)47(28-40-10-4-3-5-11-40)68-52(83)32-76-20-22-77(33-53(84)85)24-26-79(35-55(88)89)27-25-78(23-21-76)34-54(86)87)62(94)70-48(29-41-15-17-43(82)18-16-41)60(92)71-49(30-42-31-67-45-13-7-6-12-44(42)45)61(93)69-46(58(90)74-56)14-8-9-19-66;3-2(4,5)1(6)7/h3-7,10-13,15-18,31,38-39,46-51,56-57,67,80-82H,8-9,14,19-30,32-37,66H2,1-2H3,(H,68,83)(H,69,93)(H,70,94)(H,71,92)(H,72,91)(H,73,96)(H,74,90)(H,75,95)(H,84,85)(H,86,87)(H,88,89)(H,97,98);(H,6,7)/t38-,39-,46+,47-,48+,49-,50+,51+,56+,57+;/m1./s1 |
Clave InChI |
RRPREUWBGROAES-UZOALHFESA-N |
SMILES isomérico |
C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(C(C)O)C(=O)O)O.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




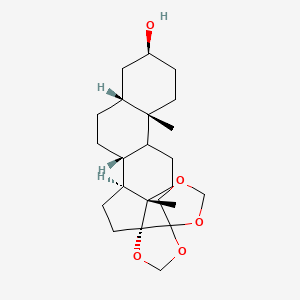

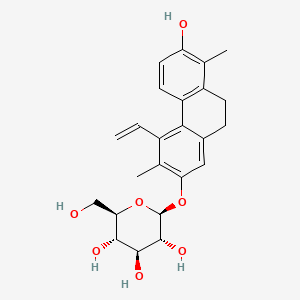
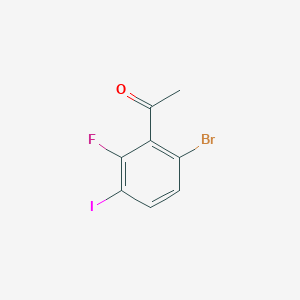
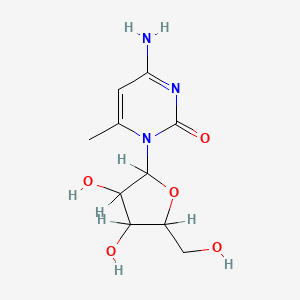
![(2S)-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]pyrrolidine-2-carboxamide](/img/structure/B13432949.png)


![3-[[[(1S)-1-(Aminocarbonyl)-2-methylpropyl]amino]carbonyl]-1H-Indazole-1-pentanoic Acid Ethyl Ester](/img/structure/B13432966.png)
